Lipophilicity-Driven Differentiation: LogP Comparison of 3-Butyl-1-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-one Versus Edaravone and the 3-Methyl Analog
The target compound exhibits a predicted LogP of 3.62 , substantially higher than both edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one, LogP ≈1.3, experimental XlogP = 1.3) [1] and the 3-methyl-1-(4-chlorophenyl) analog (estimated LogP ≈2.1 based on the incremental contribution of the 4-chloro substituent to the edaravone scaffold). This LogP difference of approximately +2.3 log units versus edaravone translates to a roughly 200-fold higher theoretical octanol–water partition coefficient, predicting significantly enhanced membrane permeability and a distinct tissue distribution profile.
| Evidence Dimension | Calculated octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.62 (predicted) |
| Comparator Or Baseline | Edaravone LogP = 1.30 (XlogP); 3-Methyl-1-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-one (CAS 13024-90-3) estimated LogP ≈2.1 |
| Quantified Difference | ΔLogP ≈ +2.32 vs. edaravone; ΔLogP ≈ +1.5 vs. 3-methyl-4-chlorophenyl analog |
| Conditions | Predicted LogP values from Chemsrc; edaravone XlogP from chemicalbook.cn |
Why This Matters
Higher lipophilicity directly impacts in vivo pharmacokinetics—including blood–brain barrier penetration, hepatic clearance rate, and volume of distribution—making this compound a candidate for applications requiring enhanced tissue permeation where edaravone or the methyl analog would be suboptimal.
- [1] ChemicalBook. 1-Phenyl-3-methyl-5-pyrazolone (Edaravone) — XlogP = 1.3. Accessed May 2026. View Source
